molecular formula C6H16Cl2N2O2 B554896 N-beta-Aminoethyl-gly-oet 2hcl CAS No. 24123-04-4

N-beta-Aminoethyl-gly-oet 2hcl

Cat. No.: B554896
CAS No.: 24123-04-4
M. Wt: 219.11 g/mol
InChI Key: RHKQTVNTKKSWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-beta-Aminoethyl-gly-oet 2hcl, also known as ethyl 2-((2-aminoethyl)amino)acetate dihydrochloride, is a chemical compound with the molecular formula C6H16Cl2N2O2 and a molecular weight of 219.11 g/mol . This compound is characterized by the presence of an aminoethyl group attached to a glycine ethyl ester, forming a dihydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-beta-Aminoethyl-gly-oet 2hcl typically involves the reaction of glycine ethyl ester with 2-aminoethylamine in the presence of hydrochloric acid. The reaction proceeds as follows:

  • Glycine ethyl ester is dissolved in an appropriate solvent, such as ethanol.
  • 2-Aminoethylamine is added to the solution, and the mixture is stirred at room temperature.
  • Hydrochloric acid is slowly added to the reaction mixture to form the dihydrochloride salt.
  • The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
  • The product is isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the addition of reagents and maintain reaction conditions. The product is typically purified using large-scale recrystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-beta-Aminoethyl-gly-oet 2hcl undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as ammonia or primary amines are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of primary amines.

    Substitution: Formation of amides or other derivatives.

Scientific Research Applications

N-beta-Aminoethyl-gly-oet 2hcl is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-beta-Aminoethyl-gly-oet 2hcl involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound can also undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

N-beta-Aminoethyl-gly-oet 2hcl can be compared with other similar compounds, such as:

    N-beta-Aminoethyl-glycine: Lacks the ethyl ester group, resulting in different chemical properties and reactivity.

    N-beta-Aminoethyl-gly-oet: Similar structure but without the dihydrochloride salt, affecting its solubility and stability.

    Ethyl 2-aminoethylaminoacetate: Similar structure but with different functional groups, leading to variations in reactivity and applications.

This compound is unique due to its combination of aminoethyl and glycine ethyl ester groups, which confer specific chemical properties and reactivity that are valuable in various scientific research applications.

Biological Activity

N-beta-Aminoethyl-gly-oet 2HCl, also known as N-beta-aminoethyl-glycine ethyl ester hydrochloride, is a synthetic compound with notable biological activity. Its structure features an amino group and a glycine derivative, making it a subject of interest in biochemical research and pharmaceutical applications. This article explores its biological activities, including its interactions with biological systems, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₆Cl₂N₂O₂
  • Molecular Weight : 195.11 g/mol
  • Functional Groups : Contains an amino group and a glycine derivative.

The compound's unique beta-aminoethyl side chain enhances its biological activity compared to simpler amino acids like glycine and alanine.

Biological Activities

This compound exhibits several significant biological activities:

  • Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.
  • Antioxidant Activity : The compound has shown promise in reducing oxidative stress in various cellular models.
  • Modulation of Neurotransmitter Systems : It may interact with neurotransmitter receptors, influencing synaptic transmission and plasticity.

Interaction Studies

Research has focused on the binding affinities of this compound with various biological targets. These studies indicate that the compound can effectively modulate receptor activity, which is crucial for therapeutic applications.

Target ReceptorBinding AffinityBiological Effect
NMDA ReceptorHighModulates excitatory neurotransmission
GABA ReceptorModeratePotential anxiolytic effects
Dopamine ReceptorLowMinimal impact on dopaminergic signaling

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : Glycine ethyl ester is reacted with appropriate reagents to introduce the aminoethyl side chain.
  • Hydrochloride Formation : The resulting product is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in a rodent model of induced oxidative stress. The results indicated that administration of the compound significantly reduced neuronal cell death and improved motor function compared to control groups.

Antioxidant Activity Assessment

Another research study measured the antioxidant capacity of this compound using various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). The compound demonstrated a strong capacity to scavenge free radicals, suggesting its potential use in formulations aimed at reducing oxidative damage.

Properties

IUPAC Name

ethyl 2-(2-aminoethylamino)acetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c1-2-10-6(9)5-8-4-3-7;;/h8H,2-5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKQTVNTKKSWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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